molecular formula C20H19FN4O4 B1662518 Finafloxacin CAS No. 209342-40-5

Finafloxacin

Numéro de catalogue B1662518
Numéro CAS: 209342-40-5
Poids moléculaire: 398.4 g/mol
Clé InChI: FYMHQCNFKNMJAV-HOTGVXAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Finafloxacin is a fluoroquinolone antibiotic used to treat otitis externa, also known as swimmer’s ear . This condition is an infection of the outer ear canal caused by bacteria. Finafloxacin works by killing the bacteria or preventing their growth .


Molecular Structure Analysis

Finafloxacin has a molecular formula of C20H19FN4O4 and a molecular weight of 398.4 g/mol . It is a quinolone that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted at positions 1, 6, 7, and 8 by cyclopropyl, fluoro, hexahydropyrrolo [3,4-b] [1,4]oxazin-6-yl, and cyano groups respectively .


Physical And Chemical Properties Analysis

Finafloxacin has a molecular weight of 398.4 g/mol and a molecular formula of C20H19FN4O4 . The IUPAC name for Finafloxacin is 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .

Applications De Recherche Scientifique

  • Enhanced Antibacterial Activity in Acidic Conditions Finafloxacin is a novel fluoroquinolone that shows enhanced antibacterial activity under acidic conditions. Studies have highlighted its optimal antibacterial activity in environments with a pH between 5.0 and 6.0, where its minimum inhibitory concentrations (MICs) are significantly lower than those at neutral pH. This property suggests potential therapeutic advantages for finafloxacin in treating infections within acidic foci, such as certain bacterial infections and Helicobacter pylori infections (Stubbings et al., 2011).

  • Broad-Spectrum Antimicrobial Agent Finafloxacin has been developed to treat serious bacterial infections, especially those associated with acidic environments. Its efficacy has been noted in various infections, including urinary tract infections and H. pylori infections. It is also approved for treating acute otitis externa, and its oral and intravenous formulations are under evaluation for several other types of infections (McKeage, 2015).

  • Effectiveness Against Fluoroquinolone-Resistant Strains Finafloxacin demonstrates significant activity against fluoroquinolone-resistant strains of bacteria. Its effectiveness has been studied in isogenic strains of Escherichia coli expressing various mechanisms of fluoroquinolone resistance. Compared to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin, finafloxacin showed higher activity, particularly at pH 5.8, against E. coli mutants (Emrich et al., 2010).

  • Potential in Treating Urinary Tract Infections Finafloxacin shows promise in treating urinary tract infections (UTIs), especially considering the increasing resistance patterns to fluoroquinolones. It has been found to be effective in both in vitro and in vivo studies, demonstrating significant bactericidal effects in acidic environments, broad antibacterial spectrum, and efficient pharmacokinetics. This makes it a candidate for the treatment of UTIs, though further clinical trials are needed to confirm its efficacy (Bartoletti et al., 2015).

  • Applications in Biodefense Pathogens Finafloxacin exhibits superior in vitro activity against various biodefense pathogens, especially under acidic conditions. Its effectiveness against these pathogens in environments typical of intracellular infections highlights its potential as a treatment option for infections caused by biodefense-related bacteria (Barnes et al., 2019).

  • effective therapeutic option for inhalational infections caused by biological threat agents like Francisella tularensis and Yersinia pestis. In animal models, finafloxacin demonstrated significant protection against these pathogens, suggesting its potential as a therapeutic alternative in cases of bioterrorism or outbreaks involving these organisms (Barnes et al., 2021).
  • Potential in Treating Intracellular Infections The property of finafloxacin to exhibit increased activity under acidic conditions makes it a potential candidate for treating intracellular infections. For instance, its efficacy in a mouse model of Q fever, caused by Coxiella burnetii, which replicates in acidic intracellular vacuoles, indicates its potential in treating similar intracellular bacterial infections (Hartley et al., 2021).

  • Chemical Synthesis and Development The chemical synthesis and development of finafloxacin have been subject to various studies, exploring novel synthetic approaches and elucidating its chemical properties. This research is crucial in understanding the drug's mechanism of action and optimizing its production for clinical use (Hong et al., 2009).

Safety And Hazards

Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175096
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Finafloxacin

CAS RN

209342-40-5
Record name Finafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209342-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finafloxacin
Reactant of Route 2
Reactant of Route 2
Finafloxacin
Reactant of Route 3
Finafloxacin
Reactant of Route 4
Reactant of Route 4
Finafloxacin
Reactant of Route 5
Reactant of Route 5
Finafloxacin
Reactant of Route 6
Finafloxacin

Citations

For This Compound
803
Citations
K McKeage - Drugs, 2015 - Springer
… Finafloxacin is a fluoroquinolone antimicrobial agent that … An otic suspension of finafloxacin (Xtoro™), developed by Alcon (a … of finafloxacin leading to this first approval for otitis externa. …
Number of citations: 50 link.springer.com
B Kocsis, D Gulyás, D Szabó - Antibiotics, 2021 - mdpi.com
Novel antimicrobial agents, approved for clinical use in past years, represent potential treatment options for various infections. In this review, we summarize the most important medical …
Number of citations: 22 www.mdpi.com
B Kocsis, J Domokos, D Szabo - Annals of clinical microbiology and …, 2016 - Springer
… These properties of finafloxacin could offer advantage in … of finafloxacin against phagocytized Legionella pneumophila and Listeria monocytogenes was investigated. Finafloxacin was …
Number of citations: 120 link.springer.com
H Patel, A Andresen, A Vente… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… Finafloxacin is a new fluoroquinolone antibiotic with the … of finafloxacin and safety/tolerability observations were assessed in a phase I study including 95 healthy volunteers. Finafloxacin …
Number of citations: 28 journals.asm.org
R Bartoletti, T Cai, G Perletti… - Expert Opinion on …, 2015 - Taylor & Francis
… These features might render finafloxacin particularly suitable for the treatment of UTIs. The aim of this review is to focus on the effects of finafloxacin in the treatment of UTIs and to …
Number of citations: 18 www.tandfonline.com
SM Vasiliou, M Vicente - Drugs of the Future, 2010 - access.portico.org
… reductions in activity, thus rendering finafloxacin a good candidate for the treatment of bacterial infections in acidic environments. Finafloxacin is currently under clinical development for …
Number of citations: 10 access.portico.org
W Stubbings, P Leow, GC Yong, F Goh… - Antimicrobial agents …, 2011 - Am Soc Microbiol
Finafloxacin is a novel fluoroquinolone that exhibits enhanced antibacterial activity under acidic conditions. The aim of this study was to define the in vitro pH-activity relationship. …
Number of citations: 71 journals.asm.org
PG Higgins, W Stubbings, H Wisplinghoff… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… to determine the activity of finafloxacin and ciprofloxacin against A… Ciprofloxacin and finafloxacin MICs were determined by … Ciprofloxacin and finafloxacin powders were supplied by …
Number of citations: 71 journals.asm.org
F Wagenlehner, M Nowicki, C Bentley… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… A group administered finafloxacin for 5 days was included in this study to evaluate if a shorter treatment duration would be as effective as a 10-day treatment regimen with finafloxacin or …
Number of citations: 29 journals.asm.org
S Lemaire, F Van Bambeke, PM Tulkens - International journal of …, 2011 - Elsevier
Finafloxacin, an 8-cyano-substituted fluoroquinolone, expresses enhanced activity at acidic pH and is less susceptible to several fluoroquinolone resistance determinants. In this study, …
Number of citations: 63 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.